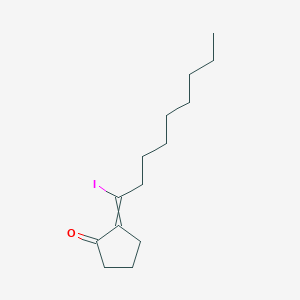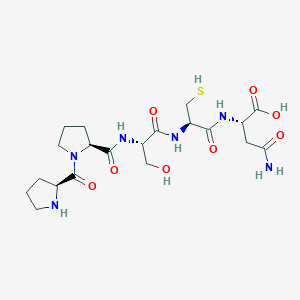
Ethyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate is an organic compound with a complex structure that includes a chloroalkene and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor with ethyl chloroacetate, followed by a series of reactions to introduce the chloro and methyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product.
化学反応の分析
Types of Reactions
Ethyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
Ethyl 2-chloro-3-oxobutanoate: Similar structure but shorter carbon chain.
Methyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-bromo-6-methyl-3-oxododeca-6,11-dienoate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
This compound is unique due to its specific combination of functional groups and the length of its carbon chain. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
特性
CAS番号 |
918503-40-9 |
|---|---|
分子式 |
C15H23ClO3 |
分子量 |
286.79 g/mol |
IUPAC名 |
ethyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate |
InChI |
InChI=1S/C15H23ClO3/c1-4-6-7-8-9-12(3)10-11-13(17)14(16)15(18)19-5-2/h4,9,14H,1,5-8,10-11H2,2-3H3 |
InChIキー |
YPSFRQKYQGCBBC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)CCC(=CCCCC=C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4'-(Ethylsulfanyl)[1,1'-biphenyl]-2-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14191542.png)
![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)
![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)
![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)
![3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B14191571.png)



![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
